molecular formula C18H18N2O4S B2979247 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034424-23-0

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione

Cat. No.: B2979247
CAS No.: 2034424-23-0
M. Wt: 358.41
InChI Key: GXFMOHAFVGYXAJ-UHFFFAOYSA-N
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Description

4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a novel synthetic compound of significant interest in medicinal chemistry research, designed by integrating a benzothiophene core with a piperidine-morpholinedione scaffold. Its structure suggests potential as a modulator of biologically relevant proteins, making it a valuable tool for probing new therapeutic pathways. The benzothiophene core is a privileged structure in drug discovery, known for conferring diverse therapeutic properties and found in several approved drugs such as the selective estrogen receptor modulator raloxifene and the antipsychotic agent brexpiprazole . Furthermore, benzothiophene derivatives are actively being investigated as potent modulators of nuclear receptors, including the Retinoic acid receptor-related orphan receptor γt (RORγt), a compelling drug target for autoimmune diseases, inflammatory conditions, and certain cancer types . The incorporation of the piperidine and morpholine-3,5-dione (a pyrrolidine-2,5-dione bioisostere) fragments is a strategic design choice. These heterocycles are frequently employed in the development of bioactive molecules and have been featured in compounds with demonstrated antiseizure and antinociceptive (pain-blocking) activities in preclinical models, often acting through mechanisms such as interaction with the neuronal voltage-sensitive sodium channel . Piperidine and morpholine derivatives are also extensively explored for the treatment of metabolic diseases like diabetes . The primary research applications of this compound are likely in the areas of oncology and immunology , given the documented role of benzothiophene derivatives as RORγt modulators , and in neurological disorder research, considering the antiepileptic and neuropathic pain potential of related chemical series . The presence of the benzothiophene acylated with a piperidine group suggests a potential mechanism of action involving allosteric or orthosteric modulation of enzyme or receptor activity . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-16-10-24-11-17(22)20(16)13-5-7-19(8-6-13)18(23)15-9-12-3-1-2-4-14(12)25-15/h1-4,9,13H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFMOHAFVGYXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets. The benzothiophene moiety can bind to certain enzymes or receptors, modulating their activity. The piperidine and morpholine rings may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(1-(2-(1-Methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione (CAS: 2310154-63-1)

This compound shares the morpholine-3,5-dione and piperidine core with the target molecule but differs in the substituent at the piperidine nitrogen. Instead of a benzothiophene-carbonyl group, it features a 1-methylindole-3-acetyl moiety. Key comparisons include:

Parameter Target Compound 4-(1-(2-(1-Methylindol-3-yl)acetyl)piperidin-4-yl)morpholine-3,5-dione
Molecular Formula C₁₉H₁₈N₂O₃S (estimated based on structure) C₂₀H₂₃N₃O₄
Molecular Weight ~366.4 g/mol 369.4 g/mol
Key Substituent 1-Benzothiophene-2-carbonyl 1-Methylindole-3-acetyl
Pharmacophore Implications Benzothiophene may enhance π-π stacking; sulfur atom could improve lipophilicity. Indole’s aromaticity and methyl group may alter receptor selectivity.

The indole derivative’s larger molecular weight and nitrogen content (N₃ vs. N₂ in the target compound) could influence solubility and metabolic pathways. Indole derivatives are frequently associated with serotonin receptor modulation, whereas benzothiophenes are explored in oncology and inflammation .

Spirocyclic Piperidine Derivatives (e.g., 1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione)

Spirocyclic compounds like those in and exhibit structural complexity but lack the morpholine-dione core . Their rigid spiro architectures often confer conformational restraint, which can enhance target specificity but may reduce synthetic accessibility.

Research Findings and Implications

  • Structural Activity Relationships (SAR):

    • The benzothiophene group in the target compound may offer superior metabolic stability compared to the indole derivative’s acetylated side chain, as sulfur-containing motifs often resist oxidative degradation .
    • The morpholine-dione core’s carbonyl groups could facilitate interactions with proteases or kinases, whereas spirocyclic analogs might target G-protein-coupled receptors (GPCRs) due to their planar rigidity .
  • Data Gaps:

    • Experimental data on solubility, bioavailability, and biological activity for both compounds are absent in the provided evidence, necessitating further studies.

Biological Activity

The compound 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione is C₁₇H₁₈N₂O₃S, with a molecular weight of approximately 342.40 g/mol. The compound features a morpholine ring and a piperidine moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in metabolic pathways. For instance, derivatives with piperidine structures have been reported to inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and infections .
  • Anticancer Activity : Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For instance, benzoylpiperidine derivatives have been shown to inhibit the growth of human breast and colorectal cancer cells with IC₅₀ values ranging from 7.9 to 92 µM .
  • Anti-inflammatory Effects : The presence of the benzothiophene moiety may enhance anti-inflammatory properties, as seen in other thiophene derivatives that exhibit significant inhibition of inflammatory mediators.

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of AChE and urease
CytotoxicityIC₅₀ values ranging from 7.9 to 92 µM in cancer cells
Anti-inflammatoryPotential inhibition of inflammatory mediatorsNot specified

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various piperidine derivatives, it was found that compounds similar to 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione exhibited significant inhibition against human breast cancer cells. The study highlighted the structure-activity relationship (SAR) indicating that modifications on the piperidine ring could enhance anticancer potency.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of morpholine derivatives. The results indicated that certain structural modifications led to improved selectivity and potency against AChE, which is crucial for developing treatments for Alzheimer's disease.

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